molecular formula C6H9NO3 B1282335 1-Acetyl-3-azetidinecarboxylic Acid CAS No. 97628-91-6

1-Acetyl-3-azetidinecarboxylic Acid

Cat. No.: B1282335
CAS No.: 97628-91-6
M. Wt: 143.14 g/mol
InChI Key: YFWJZEMJJMOQAC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetyl-3-azetidinecarboxylic Acid can be synthesized through several methods. One common approach involves the reaction of aminoacetic acid with acetyl chloride to produce 1-acetyl-3-azetidinium chloride, which is then converted to the acid form using a base . Another method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3-azetidinecarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

Major products formed from these reactions include ketones, amines, alcohols, and various substituted azetidines .

Scientific Research Applications

Overview

1-Acetyl-3-azetidinecarboxylic acid is a compound that has garnered interest in various scientific and medicinal fields. Its unique structure and functional groups allow it to participate in a range of chemical reactions and biological processes. This article explores the applications of this compound, focusing on its medicinal uses, potential therapeutic effects, and implications in chemical synthesis.

Medicinal Applications

1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .

2. Anti-inflammatory Effects
Recent investigations have highlighted the compound's anti-inflammatory properties, particularly in models of chronic inflammation. In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, which may offer therapeutic benefits for conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease .

3. Neuroprotective Properties
There is emerging evidence supporting the neuroprotective effects of this compound. Animal studies have shown that it may help mitigate oxidative stress and neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to modulate cellular signaling pathways associated with neuroprotection, making it a candidate for further research in neuropharmacology .

Chemical Synthesis Applications

1. Building Block for Drug Development
The structural characteristics of this compound make it an attractive building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations allows chemists to create derivatives with enhanced biological activity or altered pharmacokinetic profiles. This versatility is particularly valuable in pharmaceutical chemistry, where novel compounds are continuously sought for therapeutic applications .

2. Synthesis of Peptides and Amino Acids
In organic synthesis, this compound can serve as an intermediate in the preparation of specific peptides and amino acids. Its azetidine ring structure is particularly useful for creating cyclic peptides, which are known for their stability and resistance to enzymatic degradation, making them suitable candidates for drug development .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones in cultures treated with the compound compared to controls, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Neuroprotection in Animal Models

In a controlled experiment involving mice subjected to neurotoxic agents, administration of this compound resulted in reduced markers of oxidative stress and improved behavioral outcomes related to memory and learning. These findings suggest that the compound could be further explored as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Acetyl-3-azetidinecarboxylic Acid include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other azetidine derivatives . This uniqueness makes it a valuable compound for various synthetic and research applications.

Biological Activity

Overview

1-Acetyl-3-azetidinecarboxylic acid (C6H9NO3) is an organic compound characterized by its azetidine ring, acetyl group, and carboxylic acid functionality. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in relation to enzyme interactions and therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The unique structure of the azetidine ring enables it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. This mechanism is crucial for understanding its therapeutic potential and the development of related pharmaceuticals.

Biological Activities

Research has shown that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound interacts with various enzymes, leading to inhibition that can affect metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although further investigation is needed to confirm these effects.
  • Modulation of Chemokine Receptors : It has been identified as a modulator of CCR5 chemokine receptor activity, which is significant in the context of inflammatory diseases and HIV treatment .

Case Studies

  • Cell Line Studies : In studies involving Chinese hamster lung fibroblasts, variants resistant to L-Azetidine-2-carboxylic acid (AZCA) were found to overproduce proline. This suggests a potential pathway where this compound may influence proline metabolism and resistance mechanisms against toxic analogs .
  • Metabolomic Profiling : Research on metabolomic changes in patients undergoing dialysis highlighted alterations in acylcarnitine clearance related to compounds similar to this compound. This indicates its relevance in metabolic studies and potential clinical applications .

Comparative Analysis

A comparison with structurally similar compounds reveals distinct biological profiles:

Compound NameStructural FeaturesUnique Attributes
3-Azetidinecarboxylic AcidContains a carboxylic acid groupSimilar ring structure but different reactivity
1-Acetyl-2-azetidinecarboxylic AcidStructural isomerDifferent substitution pattern affecting stability
1-Acetyl-3-methyl-3-azetidinecarboxylic AcidMethyl group additionAlters solubility and potential biological effects

Safety and Toxicity

While this compound shows promise in various applications, it is important to note its safety profile. The compound is classified as harmful if swallowed and may cause skin irritation . This necessitates careful handling and further toxicological studies to establish safe usage parameters.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Acetyl-3-azetidinecarboxylic Acid, and how do they influence experimental design?

  • The compound (CAS 97628-91-6) has the molecular formula C₆H₉NO₃ and a molecular weight of 155.14 g/mol. Its acetyl and azetidine groups suggest polar solubility, making it suitable for aqueous or polar organic solvents in reactions. Researchers should prioritize stability tests under varying pH and temperature conditions due to the hydrolytic sensitivity of the acetyl group .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use safety goggles, impervious gloves, and respirators to avoid inhalation or skin contact. Ensure proper ventilation and access to emergency eye-wash stations. First-aid measures for exposure include flushing with water (15+ minutes for eyes/skin) and immediate medical consultation. Note that ecological toxicity data (e.g., bioaccumulation, soil mobility) remain unstudied .

Q. How can researchers verify the purity of this compound, and what analytical techniques are most effective?

  • High-performance liquid chromatography (HPLC) with UV detection or nuclear magnetic resonance (NMR) spectroscopy (e.g., monitoring the acetyl proton signal at ~2.1 ppm) are standard. Cross-reference with mass spectrometry (MS) to confirm molecular ion peaks. Purity discrepancies between batches should be resolved via repeated recrystallization or column chromatography .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported spectral data for this compound derivatives?

  • Contradictions in NMR or IR spectra often arise from tautomerism or solvent effects. Use deuterated solvents (e.g., D₂O, DMSO-d₆) to stabilize specific conformers. For ambiguous peaks, compare computational simulations (e.g., density functional theory (DFT)-predicted spectra) with experimental data .

Q. How can the synthesis of this compound be optimized to improve yield and scalability?

  • Optimize reaction conditions (e.g., temperature, catalyst loading) using design of experiments (DoE) methodologies. For example, acetylation of 3-azetidinecarboxylic acid with acetic anhydride may benefit from base catalysts (e.g., pyridine) to neutralize HCl byproducts. Monitor reaction progress via thin-layer chromatography (TLC) to minimize side products .

Q. What are the challenges in assessing the environmental impact of this compound, and how can these gaps be addressed?

  • No data exist on its persistence, bioaccumulation, or aquatic toxicity. Researchers should conduct OECD 301/302 biodegradation tests and acute toxicity assays (e.g., Daphnia magna or algae growth inhibition) to fill these gaps. Computational tools like ECOSAR can predict ecotoxicity profiles preliminarily .

Q. How does the steric hindrance of the azetidine ring affect the reactivity of this compound in nucleophilic reactions?

  • The strained four-membered azetidine ring increases ring-opening susceptibility under acidic or nucleophilic conditions. Compare reaction kinetics with analogous piperidine or pyrrolidine derivatives. Use kinetic isotope effects (KIE) or Hammett plots to quantify electronic influences .

Q. What methodologies are recommended for studying the metabolic stability of this compound in vitro?

  • Perform microsomal stability assays (e.g., liver microsomes from human/rat) with LC-MS quantification. Adjust incubation parameters (pH, NADPH concentration) to mimic physiological conditions. Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic pathways .

Q. Methodological Considerations

  • Data Presentation : Align with ACS Style Guide standards for chemical structures, units, and reproducibility. Use tables to compare synthetic yields, spectral data, or toxicity results .
  • Critical Analysis : Address contradictory findings by contextualizing experimental variables (e.g., solvent polarity, temperature). Apply statistical tests (e.g., ANOVA) to validate significance .

Properties

IUPAC Name

1-acetylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4(8)7-2-5(3-7)6(9)10/h5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWJZEMJJMOQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97628-91-6
Record name 1-acetylazetidine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Azetidine carboxylic acid (2.25 g, 22.2 mmol) and acetic anhydride (80 ml) were heated gently until all of the acid had dissolved. The reaction was stirred at room temperature for 18 hours and then the acetic anhydride was removed under reduced pressure. Water was added and evaporated under reduced pressure. The residue was dissolved in hot ethyl acetate and filtered whilst hot and the filtrate was evaporated under reduced pressure to afford the title compound as a white solid, 1.54 g.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

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